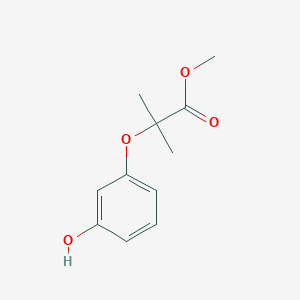

Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate

Description

Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate (C₁₁H₁₄O₃) is an ester derivative featuring a 3-hydroxyphenoxy group attached to a 2-methylpropanoate backbone. Key properties include a molecular weight of 194.23 g/mol, a polar surface area (PSA) of 46.53 Ų, and a calculated LogP of 1.84, indicating moderate lipophilicity . This compound is of interest in medicinal and synthetic chemistry due to its structural versatility.

Properties

CAS No. |

628332-89-8 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C11H14O4/c1-11(2,10(13)14-3)15-9-6-4-5-8(12)7-9/h4-7,12H,1-3H3 |

InChI Key |

UDHYFXASUCFXSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=CC(=C1)O |

Origin of Product |

United States |

Preparation Methods

Etherification of Resorcinol with Ethyl 2-Bromoisobutyrate Followed by Ester Modification

One of the well-documented methods involves the reaction of resorcinol (1,3-dihydroxybenzene) with ethyl 2-bromoisobutyrate in the presence of sodium in ethanol, followed by workup and purification steps.

Procedure Summary:

- Step 1: Resorcinol (15 g, 136 mmol) is added to a solution of sodium (6.3 g, 274 mmol) in ethanol (120 mL) and refluxed for 1 hour to generate the phenolate ion.

- Step 2: Ethyl 2-bromoisobutyrate (13.2 mL, 90 mmol) in ethanol (30 mL) is added dropwise, and the mixture is refluxed for 3 hours.

- Step 3: The reaction mixture is concentrated, then taken up in water and acetic acid, extracted with ethyl acetate (AcOEt), washed with water, dried over magnesium sulfate, and concentrated.

- Step 4: The crude product is purified by flash chromatography on silica gel (dichloromethane:ethyl acetate 90:10) to yield ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate as an oil with 72% yield.

$$

\text{Resorcinol} + \text{Ethyl 2-bromoisobutyrate} \xrightarrow[\text{EtOH, reflux}]{\text{Na}} \text{Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate}

$$

- The reaction proceeds via nucleophilic substitution where the phenolate ion attacks the electrophilic carbon in the bromoester.

- Purification involves standard aqueous workup and chromatography.

- TLC monitoring shows $$ R_f = 0.66 $$ in dichloromethane:ethyl acetate (70:30).

Reference: US Patent Application US2008/167313, 2008.

Reference: Experimental data from Ambeed Inc. product preparation notes, 2020.

Solventless Alkylation of 3-Hydroxyphenol with Alkyl 2-Bromo-2-Methylpropanoate Esters

A solventless method reported in patent literature involves reacting substituted phenols directly with alkyl 2-bromo-2-methylpropanoates in the presence of potassium carbonate (K2CO3).

- The phenol (e.g., 3-hydroxyphenol) is mixed with an excess of alkyl 2-bromo-2-methylpropanoate.

- Potassium carbonate is added as a base to deprotonate the phenol.

- The mixture is heated (e.g., 40–145°C) without solvent or in minimal solvent conditions.

- After reaction completion, the mixture is cooled and worked up by aqueous extraction and recrystallization.

- Avoids use of organic solvents, reducing environmental impact.

- High yields reported (up to 90% in related fibrate preparations).

- Suitable for scale-up.

Reference: European and US patents on fibrate preparation methods, including US4739101A and CA1282424C.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 2.1 | Resorcinol + Ethyl 2-bromoisobutyrate | Na in EtOH, reflux 1h + 3h | 72 | Flash chromatography (SiO2) | Classic nucleophilic substitution |

| 2.2 | (3-Methoxyphenyl)acetic acid methyl ester | NaH in THF, 0°C to RT, MeI addition | ~60 | Silica gel chromatography | Requires subsequent demethylation step |

| 2.3 | 3-Hydroxyphenol + Alkyl 2-bromo-2-methylpropanoate | K2CO3, solventless or minimal solvent, 40–145°C | Up to 90 | Recrystallization | Environmentally friendly, scalable |

Analysis and Recommendations

The etherification of resorcinol with ethyl 2-bromoisobutyrate (Section 2.1) is a straightforward and reliable method to obtain the ethyl ester of the hydroxyphenoxy compound with good yield and purity. This method is well-documented in patent literature and suitable for laboratory synthesis.

The methylation approach starting from methoxy derivatives (Section 2.2) offers a route to the methyl ester but requires additional steps (demethylation) to access the hydroxy compound. This may be less direct but useful if starting materials are more readily available.

The solventless alkylation method (Section 2.3) provides an efficient, high-yielding, and greener alternative, especially for scale-up. It avoids solvents and uses inexpensive bases, making it industrially attractive.

Purification typically involves chromatographic techniques or recrystallization, depending on the scale and method.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

Reduction: Formation of methyl 2-(3-hydroxyphenoxy)-2-methylpropanol.

Substitution: Formation of various substituted phenoxy esters.

Scientific Research Applications

Scientific Research Applications

- Chemistry Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate serves as a building block for synthesizing complex organic molecules.

- Biology It is studied for potential biological activities, such as anti-inflammatory and antioxidant properties. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular pathways involved in inflammation and oxidative stress.

- Medicine The compound is investigated for potential use in drug development, particularly in synthesizing pharmaceutical intermediates. Research suggests it exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress. Studies evaluating antiproliferative effects have shown activity against HeLa cells, suggesting potential applications in cancer therapy. It is also being explored as a potential agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism, with findings suggesting derivatives may be beneficial in treating metabolic disorders like Type 2 diabetes mellitus .

- Industry this compound is utilized in the production of polymers, adhesives, and coatings because it can improve thermal stability and flame resistance.

Case Studies

- Anti-cancer Activity: In a study evaluating the antiproliferative effects of various phenolic compounds, this compound demonstrated activity against HeLa cells, with an IC50 value comparable to standard chemotherapeutics like doxorubicin. This suggests potential applications in cancer therapy.

- Screening for Metabolic Disorders: Research has focused on the compound's role as a potential agonist for peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism. Findings indicate that derivatives of this compound may be beneficial in treating metabolic disorders such as Type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Structural Modifications in the Ester Group

Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol

- Key Differences :

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

- Molecular Formula : C₁₁H₁₄O₃ (same as target compound)

- Key Differences: The hydroxyl group is directly attached to the phenyl ring (3-hydroxyphenyl) instead of a phenoxy linkage. Structural isomerism alters electronic properties: the absence of an ether oxygen reduces polarity (PSA: ~46.53 Ų vs. higher for phenoxy variant) .

Substituent Variations on the Aromatic Ring

Methyl 2-(3-chlorophenyl)-2-methylpropanoate

- Molecular Formula : C₁₁H₁₃ClO₂

- Molecular Weight : 212.67 g/mol

- Key Differences :

- Chlorine substituent at the 3-position instead of hydroxyl.

- Higher molecular weight due to chlorine (atomic mass 35.45 vs. 16.00 for -OH).

Methyl 2-(4-bromophenyl)-2-methylpropanoate

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- Key Differences :

- Bromine at the para position vs. hydroxyl at meta in the target compound.

- Significantly higher molecular weight (257.12 g/mol vs. 194.23 g/mol).

- Impact : Bromine’s larger atomic radius and polarizability may enhance π-stacking interactions in aromatic systems, useful in materials science .

Methyl 2-(3-methoxyphenyl)-2-methylpropanoate

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.25 g/mol

- Key Differences :

- Methoxy (-OCH₃) substituent replaces hydroxyl (-OH).

- Reduced polarity (PSA ~38–40 Ų) due to methyl group blocking hydrogen donation.

- Impact : Increased metabolic stability compared to hydroxylated analogs, as methoxy groups resist oxidative degradation .

Complex Functional Group Additions

Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate

- Molecular Formula : C₁₅H₁₉BrO₃

- Molecular Weight : 327.21 g/mol

- Key Differences: A 4-bromobutanoyl group adds a bulky, electron-withdrawing substituent. Extended conjugation and steric hindrance alter reactivity.

- Impact: Potential as an intermediate in cross-coupling reactions due to the bromine atom .

Compound 315 (Patent Example)

- Structure: Contains a trifluoromethyl group and oxazolidinone ring.

- Key Differences: Trifluoromethyl (-CF₃) enhances electronegativity and metabolic stability. Oxazolidinone introduces a heterocyclic ring, increasing structural complexity.

- Impact : Improved pharmacokinetic properties, such as longer half-life, compared to simpler esters .

Biological Activity

Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyphenoxy group attached to a methylpropanoate backbone. This unique structure contributes to its biological properties, including its potential as an anti-inflammatory and antioxidant agent.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with various biological molecules, influencing their structure and function.

- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active phenolic compound that interacts with cellular pathways involved in inflammation and oxidative stress .

- Cellular Interactions : The compound has been shown to interact with receptors involved in metabolic processes, potentially influencing lipid metabolism and glucose homeostasis .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its potential for treating inflammatory diseases .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(3-hydroxyphenoxy)acrylate | Similar structure with acrylate group | Potential anti-cancer properties |

| Methyl 2-(3-hydroxyphenoxy)propanoate | Lacks additional methyl group | Lower stability compared to this compound |

This compound stands out due to its unique combination of functional groups, which enhances its stability and reactivity compared to similar compounds .

Study on Anti-cancer Activity

In a study evaluating the antiproliferative effects of various phenolic compounds, this compound demonstrated significant activity against HeLa cells, showing an IC50 value comparable to standard chemotherapeutics like doxorubicin . This suggests potential applications in cancer therapy.

Screening for Metabolic Disorders

Another research effort focused on the compound's role as a potential agonist for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism. The findings indicate that derivatives of this compound may be beneficial in treating metabolic disorders such as Type 2 diabetes mellitus .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-hydroxyphenoxy)-2-methylpropanoate?

The compound is typically synthesized via esterification of the corresponding carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Reactions are performed under reflux to ensure complete conversion, followed by purification via chromatography or crystallization. For example, similar esters are synthesized using acid-catalyzed esterification, as demonstrated in Reference Example 1-2 of EP 4 374 877 A2, yielding 65% product with LCMS and HPLC validation .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on a combination of analytical techniques:

- LCMS : To identify the molecular ion peak (e.g., m/z 403 [M+H]⁺ in related compounds) .

- HPLC : For retention time consistency (e.g., 0.97 minutes under specific conditions) .

- NMR : ¹H and ¹³C NMR spectra validate substituent positions and stereochemistry, as shown in synthetic protocols for analogous esters .

Q. What analytical techniques are used to assess purity and detect impurities?

Q. What are the solubility characteristics and handling precautions?

The compound is likely soluble in aprotic solvents (e.g., THF, toluene) based on synthetic protocols for related esters. Handling under inert atmospheres (e.g., nitrogen) is recommended to prevent hydrolysis or oxidation, as seen in palladium-catalyzed coupling reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst selection : Use Pd(II) catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) for coupling reactions, improving efficiency in steps like alkyne functionalization .

- Continuous flow processes : Enhance reproducibility and scalability, as demonstrated in industrial-scale syntheses of similar esters .

- Parameter control : Automated systems regulate temperature, pressure, and stoichiometry to minimize side reactions .

Q. What methodologies are effective for detecting and quantifying process-related impurities?

Q. How does the ester group influence reactivity in downstream functionalization?

The ester acts as a protecting group, stabilizing the carboxylate moiety during reactions. For example, tert-butoxycarbonyl (Boc) groups in analogous compounds enable selective deprotection under mild acidic conditions, critical for peptide synthesis . Steric hindrance from the methyl substituent may slow nucleophilic attacks, requiring optimized reaction conditions .

Q. What strategies ensure compound stability under varying storage conditions?

- Moisture control : Store in anhydrous solvents or desiccated environments to prevent hydrolysis .

- Temperature : Long-term stability studies at −20°C are recommended, as higher temperatures may accelerate ester degradation .

Q. How can synthetic protocols be scaled from lab to industrial production?

Q. What approaches are used to investigate biological activity (e.g., anti-inflammatory potential)?

- Cell permeability assays : Use THP-1 monocyte/macrophage models to evaluate intracellular uptake, as demonstrated for structurally similar anti-cytokine compounds .

- Cytokine inhibition studies : Measure IL-6 suppression via ELISA or NF-κB pathway analysis in primary blood mononuclear cells (PBMCs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.